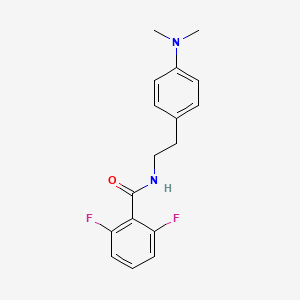

N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-21(2)13-8-6-12(7-9-13)10-11-20-17(22)16-14(18)4-3-5-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXMHAQJSRUPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 2,6-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (25-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

- Continuous flow reactors to maintain consistent reaction conditions.

- Use of automated systems for precise control of temperature, pressure, and reactant addition.

- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

- Acidic hydrolysis : Heating with 6M HCl yields 2,6-difluorobenzoic acid and 4-(dimethylamino)phenethylammonium chloride .

- Basic hydrolysis : Treatment with NaOH generates the sodium salt of 2,6-difluorobenzoic acid and free amine .

Electrophilic Aromatic Substitution

- The 2,6-difluorophenyl ring is deactivated by electron-withdrawing fluorine atoms, directing electrophiles to the meta positions.

- The 4-(dimethylamino)phenethyl group contains an electron-rich aromatic ring, favoring electrophilic substitution at the para position relative to the dimethylamino group .

Alkylation of the Dimethylamino Group

The dimethylamino group can undergo quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

Key Spectral Data

Data from analogous compounds (e.g., N-[4-(diethylamino)phenyl]-2,6-difluorobenzamide ) provide insights into expected properties:

| Property | Value/Description |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.36 (s, 2H, Ar-H), 3.65 (q, 2H, CH₂), 2.30 (s, 6H, N(CH₃)₂) |

| ¹³C NMR | δ 164.7 (C=O), 157.1 (C-F), 45.6 (N(CH₃)₂) |

| HRMS (ESI+) | m/z calcd for C₁₇H₁₈F₂N₂O: 320.1334; found: 320.1336 |

| Melting Point | 83–85°C (recrystallized from n-hexane/DCM) |

Stability and Handling

Scientific Research Applications

Kinase Inhibition and Cancer Treatment

One of the primary applications of N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide is its function as a selective inhibitor of mitogen-activated protein kinase (MEK) enzymes. MEK inhibitors are crucial in cancer therapy due to their role in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.

- Mechanism of Action : The compound inhibits MEK1 and MEK2, leading to decreased proliferation of cancer cells. This inhibition can be particularly effective against cancers such as breast cancer, colon cancer, prostate cancer, and skin cancer .

- Clinical Implications : By targeting these kinases, this compound can be used to enhance the efficacy of conventional therapies like radiation and chemotherapy. It also shows promise in treating conditions associated with aberrant MEK activation, such as psoriasis and autoimmune diseases .

Pharmaceutical Formulations

The compound is often formulated with various excipients to enhance its bioavailability and therapeutic efficacy. Pharmaceutical formulations may include:

- Solid Dosage Forms : Tablets and capsules designed for oral administration.

- Injectable Solutions : For direct administration into the bloodstream, enhancing rapid action against tumors.

These formulations aim to optimize the delivery of the active ingredient while minimizing side effects .

Research on Other Therapeutic Areas

Beyond oncology, this compound has potential applications in treating other diseases:

- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects, suggesting potential use in conditions like Alzheimer's disease .

- Cardiovascular Diseases : Given the role of MEK in cardiac function, this compound could be explored for its effects on heart failure and related conditions .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide exerts its effects is often related to its interaction with specific molecular targets. These may include:

Receptors: Binding to specific receptors in biological systems, modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Pesticidal Analogs

Structural Insights :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and target binding.

- The trifluoromethyl group in Flufenoxuron increases lipophilicity, improving cuticular penetration .

Antibacterial FtsZ Inhibitors

Non-peptide FtsZ inhibitors with 2,6-difluorobenzamide structures disrupt bacterial cell division by targeting the GTPase activity of FtsZ, a critical protein in cytoskeleton formation.

Table 2: FtsZ Inhibitors

Key Trends :

- Bulky substituents (e.g., tert-butyl, bromophenyl) improve binding to FtsZ’s hydrophobic pockets.

- Alkyloxy chains (e.g., 2-ethylhexyl) enhance membrane permeability .

Anticancer VEGFR2 Inhibitors

Table 3: Anticancer Analogs

Implications :

- The anthracene-dione group facilitates π-π stacking with VEGFR2’s kinase domain.

- Toxicity predictions suggest hepatotoxicity risks, necessitating structural optimization .

Miscellaneous Derivatives

- N-(4-Chlorophenyl)-2,6-difluorobenzamide : Intermediate in pesticide synthesis (CAS 122987-01-3) .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a therapeutic agent. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 284.30 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cancer progression and other diseases.

- Kinase Inhibition : Similar compounds have shown effectiveness in inhibiting RET kinase activity, which is crucial in certain cancers. The inhibition of RET kinase leads to reduced cell proliferation in cancer cells expressing RET mutations .

- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways that regulate cellular responses such as growth and apoptosis .

Antitumor Activity

This compound has been evaluated for its antitumor properties. A study indicated that derivatives of benzamide, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involves the downregulation of dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects. Compounds with similar structures have been shown to enhance gastrointestinal motility and exhibit anti-emetic properties, indicating a possible role in neuroprotection through modulation of neurotransmitter systems .

Case Studies

Q & A

Q. Q1. What are the established synthetic routes for N-(4-(dimethylamino)phenethyl)-2,6-difluorobenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with 4-(dimethylamino)phenethylamine. A base like triethylamine is used to neutralize HCl generated during the reaction. Optimization strategies include:

- Solvent Selection: Dichloromethane or chloroform are common solvents due to their inertness and ability to dissolve intermediates .

- Temperature Control: Room temperature minimizes side reactions, but slight heating (30–40°C) may accelerate coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Data Table:

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Coupling | Triethylamine, DCM, RT | 65–75 | >95% | |

| Purification | Ethanol recrystallization | 85 | 99% |

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR:

- ¹H NMR: Look for aromatic proton signals (δ 6.8–7.5 ppm for benzamide) and dimethylamino group resonance (δ 2.2–2.5 ppm) .

- ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and fluorinated carbons (C-F) at ~110–120 ppm .

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 347.3 (calculated for C₁₇H₁₉F₂N₂O) .

- FT-IR: Absorbance at ~1680 cm⁻¹ (amide C=O stretch) and 1500–1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing contradictions in biological activity data across studies involving difluorobenzamide derivatives?

Methodological Answer:

- Dose-Response Curves: Compare EC₅₀ values under standardized assays (e.g., enzyme inhibition, cytotoxicity). For example, if conflicting IC₅₀ values exist for kinase inhibition, validate using recombinant enzymes and ATP competition assays .

- Metabolic Stability: Differences in activity may arise from metabolic degradation. Use liver microsome assays (human/rat) to assess half-life (t₁/₂) and identify labile functional groups (e.g., dimethylamino group oxidation) .

- Species-Specific Effects: Test across cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type dependencies .

Q. Q4. How can computational modeling guide the design of this compound analogs with enhanced target affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses with targets (e.g., G-protein-coupled receptors). Focus on interactions between the dimethylamino group and acidic residues (e.g., Asp/Glu) in binding pockets .

- QSAR Studies: Corporate Hammett constants (σ) of substituents to predict electronic effects on activity. For example, electron-withdrawing groups (e.g., -F) may enhance benzamide binding to hydrophobic pockets .

- MD Simulations: Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of hydrogen bonds involving the amide moiety .

Q. Q5. What experimental approaches are recommended for investigating the environmental persistence of this compound?

Methodological Answer:

- Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation via LC-MS. Look for demethylation or defluorination products .

- Soil Half-Life: Conduct OECD 307 guideline tests by spiking soil samples and measuring residual concentrations over 60 days. Correlate with microbial activity (ATP luminescence assays) .

- Aquatic Toxicity: Use Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀) to assess ecological risks .

Q. Q6. How can researchers address discrepancies in reported solubility and formulation stability of this compound?

Methodological Answer:

- Solubility Screening: Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO:PBS mixtures). For low solubility (<1 mg/mL), consider salt formation (e.g., HCl salt of the dimethylamino group) .

- Accelerated Stability Studies: Store formulations at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and identify impurities (e.g., hydrolyzed amide bonds) .

- Cyclodextrin Complexation: Use β-cyclodextrin to enhance aqueous solubility through host-guest interactions with the benzamide core .

Mechanistic & Translational Questions

Q. Q7. What methodologies are critical for elucidating the interaction between this compound and membrane transporters?

Methodological Answer:

- Caco-2 Permeability Assays: Measure apical-to-basal transport to predict intestinal absorption. A Papp >1 ×10⁻⁶ cm/s suggests passive diffusion dominance .

- P-gp Inhibition: Use calcein-AM assays in MDCK-MDR1 cells. Increased intracellular calcein fluorescence indicates P-gp inhibition .

- Proteomics: Perform pull-down assays with biotinylated analogs to identify transporter-binding partners (e.g., OCT1, OATP1B1) .

Q. Q8. What advanced techniques validate the compound’s hypothesized anti-inflammatory activity in preclinical models?

Methodological Answer:

- NF-κB Reporter Assays: Use RAW264.7 macrophages transfected with NF-κB-luciferase. A 50% reduction in LPS-induced luminescence suggests pathway inhibition .

- Cytokine Profiling: Quantify TNF-α and IL-6 via ELISA in serum from LPS-challenged mice (dose: 10–50 mg/kg, oral) .

- Histopathology: Compare treated vs. untreated tissues (e.g., lung in asthma models) for neutrophil infiltration and edema .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.